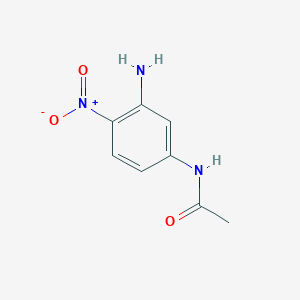

Acetamide, N-(3-amino-4-nitrophenyl)-

Description

Contextualization within Acetanilide (B955) and Aromatic Nitro-Amino Compound Chemistry

N-(3-amino-4-nitrophenyl)acetamide is structurally a derivative of acetanilide (N-phenylacetamide), placing it firmly within this class of compounds. Acetanilide chemistry is characterized by the reactions of the benzene (B151609) ring and the amide functionality. The acetamide (B32628) group (-NHCOCH₃) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. researchgate.net The synthesis of related nitroacetanilides, for instance, often involves the direct nitration of acetanilide using a mixture of nitric and sulfuric acids. jcbsc.orgresearchgate.net

The presence of both a nitro (-NO₂) and an amino (-NH₂) group on the phenyl ring makes N-(3-amino-4-nitrophenyl)acetamide a member of the aromatic nitro-amino compounds. This bifunctionality is key to its chemical reactivity. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution, while the amino group is a strong activating group. Aromatic nitro compounds are well-known for their ability to undergo reduction to form the corresponding amino compounds, a foundational reaction in synthetic organic chemistry. glpbio.com The juxtaposition of an amino and a nitro group ortho to each other, as seen in this molecule's isomer N-(4-amino-3-nitrophenyl)acetamide, is a common structural motif for the synthesis of heterocyclic systems.

Significance in Contemporary Chemical Research

While specific research applications for N-(3-amino-4-nitrophenyl)acetamide are not extensively documented in mainstream literature, its structure is highly indicative of its potential utility as a synthetic intermediate. Aromatic compounds containing an ortho-diamine or an ortho-amino-nitro functionality are valuable precursors for the synthesis of benzimidazoles. nih.govgoogle.com

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govindexcopernicus.com The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. indexcopernicus.com Compounds like N-(3-amino-4-nitrophenyl)acetamide, upon reduction of the nitro group to a second amino group, would form a substituted ortho-phenylenediamine. This resulting diamine could then be cyclized to create complex benzimidazole derivatives, which are investigated for a range of therapeutic activities, including antibacterial, anti-tubercular, and neuroprotective effects. nih.govindexcopernicus.com Therefore, the primary significance of N-(3-amino-4-nitrophenyl)acetamide in contemporary research likely lies in its role as a building block for constructing larger, more complex molecules with potential applications in pharmacology and materials science.

Historical Context of Related Phenylacetamide Derivatives

The history of phenylacetamide derivatives is rooted in the late 19th century with the emergence of acetanilide, one of the earliest synthetic analgesics and antipyretics. Though its use as a drug was curtailed by its toxicity, its development spurred the search for safer derivatives, famously leading to the discovery of its metabolite, paracetamol (acetaminophen), which remains a widely used medication. glpbio.com Acetanilide also found early use as an experimental photographic developer.

In the decades since, the phenylacetamide scaffold has been extensively explored. Phenylacetamide derivatives are crucial intermediates in the synthesis of dyes and pigments. wikipedia.org More recently, research has focused on incorporating the phenylacetamide moiety into novel therapeutic agents. Studies have demonstrated that derivatives of phenylacetamide can exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anticoagulant properties. indexcopernicus.com For example, new N-phenylacetamide derivatives containing thiazole (B1198619) moieties have shown promising results as antibacterial and nematicidal agents. This ongoing research highlights the versatility and enduring importance of the phenylacetamide structural class in the continued development of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHZWZZDULRGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394161 | |

| Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66136-64-9 | |

| Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for N 3 Amino 4 Nitrophenyl Acetamide

Acetylation of 3-Amino-4-nitroaniline

A direct and common method for the preparation of N-(3-amino-4-nitrophenyl)acetamide is the acetylation of the primary amino group of 3-amino-4-nitroaniline. This reaction introduces an acetyl group into the molecule, forming an amide linkage. The efficiency and outcome of this synthesis are highly dependent on the chosen reaction conditions and reagents.

The acetylation of aromatic amines is a well-established transformation, but its optimization is crucial for achieving high yield and purity. Key parameters that are often manipulated include temperature, reaction time, and the choice of solvent.

In a typical procedure analogous to the acetylation of similar substituted anilines, the reaction can be carried out by refluxing the starting material, such as 4-methoxy-3-nitroaniline, with an excess of the acetylating agent in a suitable solvent like glacial acetic acid for a period of approximately two hours. nih.gov Continuous stirring is essential to ensure homogeneity throughout the reaction. nih.gov

For industrial-scale production and improved safety and efficiency, continuous flow chemistry offers a significant advantage over traditional batch processing. acs.org A modular microreactor platform can be utilized for both acetylation and subsequent reactions. This setup allows for precise control over reaction parameters, such as residence time and temperature, which can be optimized to improve product yield and purity. acs.orgacs.org For instance, optimizing the residence time and the number of equivalents of reagents in a flow system can lead to high conversion rates and selectivity. acs.org

Key Optimization Parameters for Acetylation:

| Parameter | Condition/Effect | Source |

|---|---|---|

| Temperature | Reflux conditions are common in batch synthesis. In flow chemistry, lower temperatures can sometimes yield fewer oxidation byproducts. | nih.govacs.org |

| Reaction Time | Typically around 2 hours for batch reactions. In flow systems, residence time is a critical parameter to optimize for maximum conversion. | nih.govacs.org |

| Solvent | Glacial acetic acid is a common solvent that also participates in the reaction equilibrium. | nih.gov |

| Process | Continuous flow processing allows for better control, improved safety, and easier scale-up compared to batch methods. | acs.orgacs.org |

Acetic Anhydride (B1165640): This is the most frequently used reagent for the acetylation of amines. quora.com It is moderately reactive and is often used in conjunction with a solvent like glacial acetic acid or as a neat reagent. nih.govacs.org The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of the amide and acetic acid as a byproduct. To drive the reaction to completion, an excess of acetic anhydride is often employed. nih.gov Protecting the amine functionality through acetylation is a common strategy to prevent side reactions during subsequent steps, such as nitration. acs.org

Acetyl Chloride: As one of the most common and inexpensive acylating agents, acetyl chloride is highly reactive. ias.ac.in Its high reactivity and instability in water have traditionally limited its use in aqueous media. However, recent methodologies have demonstrated efficient acetylation of primary amines in brine solution using acetyl chloride. This process is conducted under weakly basic conditions, often in the presence of sodium acetate (B1210297), which acts as a buffer. The liberated hydrogen chloride (HCl) reacts with sodium acetate to form acetic acid, maintaining a suitable pH for the reaction to proceed efficiently. ias.ac.in

Comparison of Acetylating Agents:

| Reagent | Advantages | Disadvantages | Common Conditions | Source |

|---|---|---|---|---|

| Acetic Anhydride | Moderately reactive, widely used, effective for protecting amino groups. | Less reactive than acetyl chloride. | Glacial acetic acid, reflux. | nih.govacs.orgquora.com |

| Acetyl Chloride | Highly reactive, inexpensive. | Highly sensitive to moisture, generates corrosive HCl. | Brine solution with a weak base (e.g., sodium acetate). | ias.ac.in |

Reduction Pathways from Halogenated Nitrophenyl Acetamide (B32628) Precursors

An alternative synthetic route to N-(3-amino-4-nitrophenyl)acetamide involves the chemical modification of a precursor molecule. Specifically, this can be achieved through the reduction of a nitro group on a halogenated nitrophenyl acetamide backbone.

This pathway starts with N-(3-Chloro-4-nitrophenyl)acetamide, a compound that features both a nitro group and a chlorine atom on the phenyl ring. The selective reduction of the nitro group to an amino group, while leaving the chloro substituent and the acetamide group intact, is the key transformation. This can be accomplished using either catalytic hydrogenation or chemical reducing agents.

Catalytic hydrogenation is a widely used industrial process for the reduction of nitroarenes due to its high efficiency, selectivity, and the generation of clean byproducts (typically water). This method involves the use of a metal catalyst and hydrogen gas as the reducing agent.

Various catalysts have proven effective for the hydrogenation of substituted nitroaromatics. Bimetallic nanoparticles, such as copper/nickel (Cu/Ni), have shown higher catalytic activity for the hydrogenation of compounds like 3-nitro-4-methoxy-acetylaniline compared to monometallic nickel nanoparticles. rsc.orgresearchgate.net This enhanced activity is attributed to the formation of a Cu-Ni alloy phase. rsc.orgresearchgate.net Under optimized conditions of 140 °C and a 2-hour reaction time, a Cu0.7Ni0.3 catalyst can achieve 95.7% conversion with 99.4% selectivity for the corresponding amine. rsc.org

Modified skeletal Ni catalysts, prepared from rapidly quenched Ni-Mo-Al alloys, are also highly effective. For the liquid-phase selective hydrogenation of 3-nitro-4-methoxy-acetanilide, these catalysts can achieve 100% conversion and 99.9% selectivity in just 40 minutes at 60°C and 1.0 MPa of hydrogen pressure, using methanol as a solvent. researchgate.net Similarly, Raney nickel is an efficient catalyst for this transformation, operating at temperatures between 80-110°C and pressures of 0.8-2 MPa. google.com

Palladium on carbon (Pd/C) is another standard catalyst for such reductions. google.com The hydrogenation of N-4-nitrophenyl nicotinamide (B372718), a molecule with multiple reducible functional groups, has been successfully and chemoselectively achieved using a stabilized palladium nanoparticle catalyst in a micro-packed bed flow reactor. rsc.org This highlights the potential of palladium catalysts for selective nitro group reduction in complex molecules.

Catalytic Hydrogenation Systems for Nitro Group Reduction:

| Catalyst | Substrate Example | Conditions | Conversion/Selectivity | Source |

|---|---|---|---|---|

| Bimetallic Cu0.7Ni0.3 | 3-nitro-4-methoxy-acetylaniline | 140°C, 2 h | 95.7% Conversion, 99.4% Selectivity | rsc.org |

| Modified skeletal Ni | 3-nitro-4-methoxy-acetanilide | 60°C, 1.0 MPa H₂, 40 min, Methanol | 100% Conversion, 99.9% Selectivity | researchgate.net |

| Raney Nickel | 3-nitro-4-methoxyacetanilide | 80-110°C, 0.8-2 MPa H₂ | 85.1–100% Conversion, 99.0–99.6% Selectivity | google.com |

| Palladium on Carbon (Pd/C) | N-4-nitrophenyl nicotinamide | Micro-packed bed reactor | Quantitative chemoselective conversion | rsc.org |

| Platinum on Carbon (Pt/C) | 1-chloro-2,4-dinitro-chlorobenzene | 60°C, 10 bar H₂, Methanol | N/A (Used for comparison) | google.com |

Besides catalytic hydrogenation, classical chemical reduction methods can also be employed to convert the nitro group to an amine. The Bechamp reduction, which utilizes iron metal in the presence of a dilute acid, is a well-established and selective method for the reduction of aromatic nitro groups. researchgate.net

In this process, a compound like N-(4-nitrophenyl) acetamide is treated with iron filings and a dilute acid, such as acetic acid or hydrochloric acid. The iron acts as the reducing agent, being oxidized in the process, while the nitro group is reduced to the primary amine. This method is known for its selectivity, often leaving other functional groups unaffected. researchgate.net Another approach involves using hydrazine hydrate in the presence of a catalyst like iron(III) oxide (Fe₂O₃) and activated carbon. This system has been used for the reduction of 3-nitro-4-methoxyacetanilide, with the reaction proceeding at temperatures between 40-80°C. google.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N-(3-amino-4-nitrophenyl)acetamide |

| 3-Amino-4-nitroaniline |

| Acetic anhydride |

| Glacial acetic acid |

| Acetyl chloride |

| Sodium acetate |

| Hydrogen chloride |

| N-(3-Chloro-4-nitrophenyl)acetamide |

| Hydrogen |

| 3-nitro-4-methoxy-acetylaniline |

| Copper |

| Nickel |

| 3-nitro-4-methoxy-acetanilide |

| Methanol |

| N-4-nitrophenyl nicotinamide |

| Palladium on carbon (Pd/C) |

| Platinum on carbon (Pt/C) |

| 1-chloro-2,4-dinitrochlorobenzene |

| Iron |

| N-(4-nitrophenyl) acetamide |

| Acetic acid |

| Hydrazine hydrate |

| Iron(III) oxide |

| Activated carbon |

Reduction of N-(3-Chloro-4-nitrophenyl)acetamide to N-(3-Amino-4-nitrophenyl)acetamide

Exploration of Alternative Synthetic Strategies

Beyond the direct reduction of a pre-existing nitro group, alternative strategies involving multiple steps or novel, environmentally friendly approaches can be employed to construct the target molecule.

A plausible multistep synthesis for N-(3-amino-4-nitrophenyl)acetamide could begin with a more readily available starting material, such as acetanilide (B955) (N-phenylacetamide). jcbsc.org The synthesis would proceed through a series of electrophilic aromatic substitution and reduction reactions.

A representative sequence could be:

Nitration of Acetanilide: Acetanilide is first nitrated using a mixture of nitric acid and sulfuric acid. The acetamido group (-NHCOCH₃) is an ortho-, para-director. This reaction yields a mixture of isomers, primarily the para-isomer, N-(4-nitrophenyl)acetamide, due to steric hindrance at the ortho position. jcbsc.orgresearchgate.netresearchgate.net The ortho-isomer, N-(2-nitrophenyl)acetamide, is formed as a minor product.

Second Nitration: The N-(4-nitrophenyl)acetamide is then subjected to a second nitration. The existing acetamido group is activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. This directs the second nitro group to the position ortho to the acetamido group (and meta to the first nitro group), yielding N-(4-acetamido-2-nitrophenyl)acetamide, also known as N-(3-nitro-4-aminophenyl)acetamide.

Selective Reduction: The final step would involve the selective reduction of one of the two nitro groups. This step is crucial and challenging. Reagents known for selective reduction, such as sodium sulfide (B99878), would be employed to reduce the nitro group at position 4, which is more sterically accessible, to an amino group, yielding the final product, N-(3-amino-4-nitrophenyl)acetamide. A similar process is used in the synthesis of 3-amino-4-methoxyacetanilide, where a nitro group is reduced using iron powder. google.com

Table 2: Illustrative Multistep Synthesis Pathway

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Mononitration | Acetanilide | HNO₃, H₂SO₄ | N-(4-nitrophenyl)acetamide |

| 2 | Dinitration | N-(4-nitrophenyl)acetamide | HNO₃, H₂SO₄ | N-(3,4-dinitrophenyl)acetamide |

| 3 | Selective Reduction | N-(3,4-dinitrophenyl)acetamide | Na₂S or other selective reducing agent | N-(3-amino-4-nitrophenyl)acetamide |

This type of multistep synthesis allows for the controlled construction of the molecule from simple precursors, with purification of intermediates at each stage to ensure the final product's purity. jcbsc.org

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize waste, reduce energy consumption, and utilize less hazardous substances. For a synthesis involving nitration and reduction, several green chemistry principles can be applied.

The reduction of nitro groups, a key step in the synthesis of N-(3-amino-4-nitrophenyl)acetamide, is a prime target for green innovation. Traditional methods often use stoichiometric amounts of metals like iron, tin, or zinc, which generate large quantities of metallic waste. wikipedia.org A greener alternative is catalytic hydrogenation, which uses a small amount of a recyclable catalyst (like Pd/C) and produces water as the only byproduct. acs.org The use of hydrogen as a reductant is atom-economical. To mitigate the risks of using hydrogen gas, continuous flow reactors can be employed, which use only small amounts of hydrogen at any given time under ambient pressures. acs.org

The choice of solvents is another critical aspect of green chemistry. Traditional nitration reactions often use large volumes of concentrated sulfuric acid. jcbsc.org Research into solid acid catalysts or performing reactions in alternative media like ionic liquids could reduce the environmental impact. Similarly, replacing volatile organic solvents in reduction and purification steps with water or recyclable solvents like ethanol is a key consideration. researchgate.net

For example, a study on renewables-based routes to paracetamol (a structurally related compound) identified the hydrogenation of 4-nitrophenol as a viable green route. acs.org This reaction used relatively benign reagents and produced only water and acetic acid as waste, highlighting the potential for developing similar green processes for other nitroaromatic compounds. acs.org

Table 3: Green Chemistry Considerations in Synthesis

| Process Step | Traditional Method | Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Reduction | Stoichiometric Fe/HCl | Catalytic hydrogenation (e.g., H₂/Pd/C) | Atom Economy, Waste Prevention |

| Solvents | H₂SO₄ (for nitration), Organic solvents | Solid acid catalysts, Water, Ethanol | Safer Solvents, Waste Prevention |

| Reaction Conditions | High temperatures, batch processing | Continuous flow reactors, ambient temperature/pressure | Energy Efficiency, Inherent Safety |

By integrating these approaches, the synthesis of N-(3-amino-4-nitrophenyl)acetamide can be made more sustainable and environmentally responsible.

Chemical Transformations and Reaction Mechanisms of N 3 Amino 4 Nitrophenyl Acetamide

Reactivity of the Amino Group

The primary aromatic amino group (-NH₂) is a key center of reactivity in the molecule, functioning as a potent nucleophile and a base. youtube.com Its chemical behavior is fundamental to a variety of synthetic transformations.

The nitrogen atom of the primary amino group possesses a lone pair of electrons, rendering it nucleophilic. Consequently, it readily participates in acylation reactions with acylating agents such as acid chlorides or anhydrides. This reaction results in the formation of a second amide linkage, yielding a diamide (B1670390) derivative. The reactivity of the amino group is typical for primary amines, allowing for the introduction of various acyl groups. youtube.com

Conversely, the acetamido group can undergo hydrolysis (deacetylation) to regenerate the amino group, although this typically requires harsh conditions such as strong acids or bases at elevated temperatures. etsu.edu The mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the amide carbonyl, followed by the elimination of the amine as a leaving group. etsu.edu

A hallmark reaction of primary aromatic amines is diazotization. The amino group of N-(3-amino-4-nitrophenyl)acetamide reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. organic-chemistry.orgslideshare.net Diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of molecular nitrogen (N₂). organic-chemistry.org

These diazonium salts are electrophilic and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. icrc.ac.ir This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast array of azo dyes, which are characterized by the presence of the -N=N- azo linkage. rsc.orgresearchgate.net The reaction proceeds via the attack of the electron-rich coupling agent on the terminal nitrogen of the diazonium ion. slideshare.net

| Diazonium Salt from N-(3-amino-4-nitrophenyl)acetamide | Coupling Partner | Resulting Azo Compound Class | Reference |

|---|---|---|---|

| [4-Acetamido-2-nitrophenyl]diazonium chloride | Phenol | Hydroxy-substituted Azo Dye | icrc.ac.ir |

| [4-Acetamido-2-nitrophenyl]diazonium chloride | N,N-Dimethylaniline | Amino-substituted Azo Dye | researchgate.net |

| [4-Acetamido-2-nitrophenyl]diazonium chloride | β-Naphthol | Naphthol-based Azo Dye | icrc.ac.ir |

The amino group is inherently nucleophilic, a property that allows it to react with various electrophiles. youtube.com In the context of N-(3-amino-4-nitrophenyl)acetamide, the nucleophilicity of the amino group is modulated by the electronic effects of the other substituents on the aromatic ring. While the amino group itself is electron-donating, the strong electron-withdrawing nature of the para-nitro group reduces the electron density on the ring and on the amino nitrogen itself, thereby diminishing its nucleophilicity compared to aniline (B41778). This electronic balance is crucial in controlling the compound's reactivity in nucleophilic substitution reactions where it might act as the nucleophile. tandfonline.com

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's reactivity, primarily through its reduction and its directing effects in electrophilic aromatic substitution.

The most significant reaction of the aromatic nitro group is its reduction to a primary amino group (-NH₂). This transformation converts N-(3-amino-4-nitrophenyl)acetamide into N-(3,4-diaminophenyl)acetamide, a key diamine intermediate. This reduction is a six-electron process that can proceed through nitroso and hydroxylamine (B1172632) intermediates. nih.gov A variety of reducing agents and conditions can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. wikipedia.org

Metal-Acid Systems: The Béchamp reaction, using iron filings in acidic medium (e.g., HCl or acetic acid), is a classic method. nih.gov Other metals like tin (in the form of Tin(II) chloride) or zinc are also effective. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for the selective reduction of one nitro group in the presence of another. wikipedia.org

Other Reagents: Novel methods include the use of hydroiodic acid (HI) or sodium borohydride (B1222165) in the presence of transition metal complexes. nih.govjsynthchem.com

| Reagent/System | Description | Reference |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation; a common and clean method. | wikipedia.org |

| Fe/HCl or Fe/CH₃COOH | Béchamp reduction; widely used industrially. | nih.gov |

| SnCl₂/HCl | A common laboratory method for nitro group reduction. | wikipedia.org |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Useful for certain selective reductions. | wikipedia.org |

| HI/H₃PO₂ | A strong reducing system capable of converting nitro to amino groups. | nih.gov |

| NaBH₄/Ni(PPh₃)₄ | A more modern system using a modified borohydride. | jsynthchem.com |

Further electrophilic aromatic substitution (EAS) on the ring of N-(3-amino-4-nitrophenyl)acetamide is governed by the combined directing effects of the existing substituents. masterorganicchemistry.comyoutube.com

-NH₂ (Amino) group: Strongly activating and ortho-, para-directing.

-NHCOCH₃ (Acetamido) group: Activating and ortho-, para-directing.

-NO₂ (Nitro) group: Strongly deactivating and meta-directing.

The directing effects of these groups are in competition. The powerful activating amino and acetamido groups direct incoming electrophiles to positions C2, C4, and C6. The deactivating nitro group directs to position C6 (meta to itself). The C4 position is already occupied. The C2 position is ortho to both the amino and acetamido groups but is sterically hindered. The C6 position is para to the amino group and meta to the nitro group.

Reactivity of the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) is a key functional group in N-(3-amino-4-nitrophenyl)acetamide, and its reactivity is significantly influenced by the electronic effects of the other substituents on the aromatic ring.

Hydrolysis and Deacylation Mechanisms

The hydrolysis of the acetamide group in N-(3-amino-4-nitrophenyl)acetamide, leading to the formation of 3,4-diaminonitrobenzene and acetic acid, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of amides is a well-established process. chemistrysteps.comyoutube.comyoutube.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen of the acetamide group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.comyoutube.com The subsequent steps involve proton transfer and elimination of the amine as a leaving group, which, under acidic conditions, is protonated to form an ammonium (B1175870) ion. youtube.com This final, irreversible step helps to drive the reaction to completion. youtube.com

The presence of the electron-withdrawing nitro group at the para position is expected to further increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted acetanilide (B955). Conversely, the electron-donating amino group at the meta position may have a counteracting, though likely weaker, effect.

Base-Catalyzed Hydrolysis (Deacylation):

In the presence of a strong base, such as hydroxide ions, the acetamide can undergo deacylation. This reaction proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.cometsu.edu The hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetamide, forming a tetrahedral intermediate. chemistrysteps.cometsu.edu The subsequent collapse of this intermediate results in the cleavage of the carbon-nitrogen bond, releasing the acetate (B1210297) ion and the corresponding aniline derivative. The reaction is typically driven to completion by the deprotonation of the resulting carboxylic acid by the amine leaving group in an irreversible acid-base reaction. chemistrysteps.com Although amides are generally less reactive towards hydrolysis than esters, the reaction can be facilitated by using a high concentration of the base and/or elevated temperatures. chemistrysteps.com

N-Substitution Reactions

The nitrogen atom of the acetamide group in N-(3-amino-4-nitrophenyl)acetamide can potentially undergo substitution reactions, although this is generally less facile than substitution on the primary amino group due to the delocalization of the nitrogen lone pair into the carbonyl group.

N-Acylation: The N-acylation of amides to form imides is a known transformation. A variety of methods exist for the N-acylation of amines and amides, including the use of acyl chlorides or the activation of carboxylic acids. organic-chemistry.org For example, a method for the N-acylation of unprotected amino acids has been reported involving the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.govacs.orgresearchgate.net This suggests that under appropriate conditions, the acetamide nitrogen of the target molecule could be further acylated.

Advanced Mechanistic Studies

While specific advanced mechanistic studies on N-(3-amino-4-nitrophenyl)acetamide are not extensively documented in the public domain, general principles from related systems can provide insights.

Kinetic Investigations of Key Reactions

Kinetic studies on the hydrolysis of substituted acetanilides have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. For base-catalyzed hydrolysis, electron-withdrawing groups generally increase the rate of reaction by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups tend to decrease the reaction rate.

While no specific kinetic data for the hydrolysis of N-(3-amino-4-nitrophenyl)acetamide was found, the presence of the strongly electron-withdrawing nitro group is expected to have a dominant, rate-enhancing effect on hydrolysis.

Stereochemical Considerations in Transformations

Stereochemical considerations would become important if N-(3-amino-4-nitrophenyl)acetamide were to react with chiral reagents or if it were part of a larger, chiral molecular framework. For instance, in N-alkylation or N-acylation reactions involving chiral reagents, the formation of diastereomers would be possible.

Studies on the N-alkylation of α-amino acid esters and amides have demonstrated that high retention of stereochemistry can be achieved using specific catalytic systems. nih.gov Similarly, stereoselective additions of organolithium compounds to N-tert-butanesulfinyl aldimines have been reported to produce amino ketone derivatives with good diastereoselectivity. nih.gov These examples highlight the potential for stereocontrolled transformations involving the amino or acetamido groups of molecules structurally related to N-(3-amino-4-nitrophenyl)acetamide, should a chiral center be introduced. However, without a pre-existing chiral center or the use of chiral reagents, the reactions of N-(3-amino-4-nitrophenyl)acetamide itself are not expected to exhibit stereochemical phenomena.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Acetamide (B32628), N-(3-amino-4-nitrophenyl)-, ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis

In a hypothetical ¹H NMR spectrum of Acetamide, N-(3-amino-4-nitrophenyl)-, distinct signals would be expected for the protons of the methyl group, the amino group, the amide N-H proton, and the aromatic protons. The aromatic region would be particularly informative for confirming the substitution pattern. One would anticipate three distinct signals for the aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents (the amino, nitro, and acetamido groups). Generally, protons on carbons attached to electron-withdrawing groups are shifted downfield (to a higher ppm value). chemicalbook.com

Hypothetical ¹H NMR Data Table This table is predictive and based on general principles, as specific experimental data was not found.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Acetamido) | ~2.1 | Singlet |

| -NH₂ (Amino) | Broad singlet | Broad Singlet |

| Aromatic-H | ~7.0-8.5 | Doublet, Doublet of doublets |

Carbon-13 NMR (¹³C NMR) Spectroscopic Data and Multi-dimensional NMR

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the 1,3,4-substitution pattern, while the carbonyl and methyl carbons of the acetamido group would appear in their characteristic regions. For related nitroacetanilide isomers, distinct signals for all carbon atoms are typically observed. jcbsc.org

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning proton and carbon signals by showing correlations between them.

Hypothetical ¹³C NMR Data Table This table is predictive and based on general principles, as specific experimental data was not found.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Acetamido) | ~24 |

| Aromatic-C | ~115-150 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of bonds.

Vibrational Mode Analysis of Amide, Nitro, and Amino Groups

For Acetamide, N-(3-amino-4-nitrophenyl)-, the IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). The nitro group would exhibit strong symmetric and asymmetric stretching vibrations. For the related compound N-(4-nitrophenyl) acetamide, characterization by FTIR has been reported. researchgate.net

Characteristic Vibrational Frequencies Data based on typical functional group regions.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Amide (-NH) | N-H Stretch | ~3300 |

| Amide (C=O) | C=O Stretch (Amide I) | ~1660 |

| Amide (-NH) | N-H Bend (Amide II) | ~1550 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. The mass spectrum of N-(4-nitrophenyl) acetamide, an isomer, shows a molecular ion peak and characteristic fragment peaks. nih.gov For Acetamide, N-(3-amino-4-nitrophenyl)-, a similar analysis would be expected. The fragmentation pattern is influenced by the functional groups present; for instance, studies on related molecules show that protons can localize on the amino group, inducing specific fragmentation pathways. d-nb.infonih.gov

The molecular ion peak [M]⁺ would confirm the molecular weight. Fragmentation would likely involve the loss of the acetyl group and subsequent cleavages of the aromatic ring structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a solid-state crystal. While no specific crystallographic data has been found for Acetamide, N-(3-amino-4-nitrophenyl)-, studies on related compounds like N-(4-methoxy-3-nitrophenyl)acetamide reveal detailed structural information. iucr.org Such an analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amino, amide, and nitro groups, which dictate the crystal packing. iucr.org For instance, in a related structure, the amide N-H group was found to donate a hydrogen bond to a nitro oxygen atom, forming chains within the crystal. iucr.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

For a molecule like Acetamide, N-(3-amino-4-nitrophenyl)-, several types of interactions would be anticipated:

Hydrogen Bonding: The presence of amine (-NH2), amide (-NH-), and nitro (-NO2) groups makes the molecule a potent candidate for extensive hydrogen bonding. The amine and amide groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and carbonyl groups act as acceptors. These interactions would likely be a dominant force in the crystal packing, linking molecules together in chains, sheets, or more complex three-dimensional networks.

Pi-Stacking: The aromatic nitrophenyl ring allows for potential π-π stacking interactions. These interactions would involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules, contributing to the stability of the crystal structure. The electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group would influence the electrostatic potential of the aromatic ring, affecting the geometry and strength of these stacking interactions.

A hypothetical data table for hydrogen bond geometries, if data were available, would look like this:

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O (Amine to Nitro) | Data | Data | Data | Data |

| N-H···O (Amide to Nitro) | Data | Data | Data | Data |

| N-H···O (Amide to Carbonyl) | Data | Data | Data | Data |

| N-H···N (Amine to Amine) | Data | Data | Data | Data |

This table is for illustrative purposes only. The values are dependent on experimental crystallographic data, which is not available.

Conformational Analysis of the Molecular Structure

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation observed in the solid state represents a low-energy state that is influenced by both intramolecular and intermolecular forces.

For Acetamide, N-(3-amino-4-nitrophenyl)-, key conformational features would include:

Torsion Angles: The relative orientation of the acetamide group with respect to the phenyl ring is a critical conformational parameter. The planarity or twist between the amide plane and the aromatic ring would be defined by specific torsion angles. A high degree of planarity would suggest significant electronic conjugation between the two groups.

Orientation of Substituents: The orientation of the amino and nitro groups relative to the plane of the phenyl ring is also important. While the amino group is often nearly planar with the ring, the nitro group can be twisted out of the plane to relieve steric strain.

A detailed conformational analysis, typically derived from crystallographic data, would be presented in a table of torsion angles.

| Torsion Angle Description | Atoms Involved (e.g., C1-C2-N-C7) | Angle (°) |

| Phenyl-Amide Linkage | Data | Data |

| Phenyl-Nitro Linkage | Data | Data |

| Amide Bond Conformation | Data | Data |

This table is for illustrative purposes only, as experimental data to populate it is not available.

Without experimental data from techniques like X-ray crystallography or advanced spectroscopic methods (like solid-state NMR) combined with computational modeling, any discussion on the specific structural features of Acetamide, N-(3-amino-4-nitrophenyl)- remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for compounds analogous to Acetamide (B32628), N-(3-amino-4-nitrophenyl)- have been performed to understand their geometry, vibrational frequencies, and electronic characteristics. For instance, studies on related molecules like N-(3-Nitrophenyl) Acetamide and other acetanilide (B955) derivatives utilize DFT methods, commonly with the B3LYP functional and basis sets like 6-311G(d,p), to achieve a balance between accuracy and computational cost. These studies provide insights into how the substituent groups (amino, nitro, and acetyl) influence the electron distribution and reactivity of the aromatic ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests a molecule is more reactive and less stable. nih.gov

In studies of related nitrophenyl and acetamide derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the amino group and the phenyl ring, while the LUMO is typically centered on the electron-withdrawing nitro group. This distribution indicates that the molecule can act as both an electron donor and acceptor, participating in charge-transfer interactions. sielc.com For Acetamide, N-(3-amino-4-nitrophenyl)-, a similar distribution is expected, with the amino group enhancing the electron-donating capacity of the phenyl ring and the nitro group serving as the primary electron-accepting site.

Table 1: Representative Frontier Orbital Energies for Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate ajol.info | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |

| N-((3-methyl-1-(phenylsulfonyl)-1H-indol-2-yl)methyl) acetamide nih.gov | B3LYP/6-311++G(d,p) | -6.59 | -1.84 | 4.75 |

| N-(2,5-dibromophenyl) acetamide derivative (3g) researchgate.net | PBE0-D3BJ/def2-TZVP | -6.99 | -2.48 | 4.51 |

This table is generated based on data from similar and related compounds to illustrate the concept. The values are not for Acetamide, N-(3-amino-4-nitrophenyl)- itself.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. science.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In Acetamide, N-(3-amino-4-nitrophenyl)-, these regions are expected around the oxygen atoms of the nitro and acetamide groups.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. Such regions are typically found around the hydrogen atoms, particularly those of the amino group.

Neutral Regions (Green): These areas have a near-zero potential.

For related molecules like N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, MEP analysis clearly identifies the negative potential over the oxygen atoms and the positive potential near the amine hydrogens, guiding the understanding of intermolecular interactions. nih.govmdpi.com

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. nih.gov This analysis helps to pinpoint the exact atoms most likely to be involved in electrophilic, nucleophilic, or radical attacks. Studies on complex acetamide derivatives have employed Fukui function analysis to investigate their local reactivity as potential drug candidates. researchgate.net For instance, in a series of acetamide derivatives studied as anti-HIV drugs, Fukui analysis revealed that nitrogen atoms were the primary sites for bond formation with biological targets like tyrosine. nih.gov For Acetamide, N-(3-amino-4-nitrophenyl)-, such analysis would likely identify the nitrogen of the amino group and the oxygen atoms of the nitro group as key reactive centers.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides insights into a static, optimized molecular structure, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is essential for understanding how a molecule like Acetamide, N-(3-amino-4-nitrophenyl)- might flex, rotate, and interact with its environment, such as a solvent or a biological receptor. mdpi.com

For flexible molecules, MD can reveal the most stable conformations and the energy barriers between them. Studies on other complex molecules have used MD simulations to analyze the stability of ligand-protein complexes, showing how the molecule adapts its shape to fit into a binding pocket. mdpi.com Such simulations for Acetamide, N-(3-amino-4-nitrophenyl)- could elucidate the rotational freedom around the C-N bonds and the planarity of the molecule, which are crucial for its interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules.

For derivatives of Acetamide, N-(3-amino-4-nitrophenyl)-, a QSAR study would involve synthesizing a library of related compounds with varied substituents and measuring their biological activity. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Statistical methods are used to build a model linking these descriptors to the observed activity. For example, a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives used 2D-QSAR and 3D-QSAR models to predict their potency as anti-influenza A virus inhibitors. semanticscholar.org This approach could be instrumental in designing more potent derivatives of Acetamide, N-(3-amino-4-nitrophenyl)- for specific applications.

In Silico Prediction of Molecular Interaction Mechanisms

In silico methods, particularly molecular docking, are used to predict how a ligand (like Acetamide, N-(3-amino-4-nitrophenyl)-) might bind to a macromolecular target, such as a protein or enzyme. nih.gov Docking algorithms place the ligand into the binding site of a receptor in various orientations and conformations, scoring each pose to estimate the binding affinity.

This technique provides valuable insights into the specific intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Expected between the amino and acetamide groups of the ligand and polar residues in the receptor.

Hydrophobic Interactions: Involving the phenyl ring of the ligand.

Electrostatic Interactions: Between the nitro group and charged or polar residues.

Molecular docking studies on structurally similar compounds have successfully predicted binding modes and identified key interacting amino acid residues. ajol.infonih.gov For Acetamide, N-(3-amino-4-nitrophenyl)-, docking could be used to screen potential biological targets and understand the structural basis of its activity, guiding further experimental research.

Biological Interactions and Mechanistic Insights in Vitro Studies

Interaction with Cellular and Molecular Targets

In vitro research has begun to shed light on how Acetamide (B32628), N-(3-amino-4-nitrophenyl)- and its related structures interact with specific biological molecules and cellular components. These studies are crucial for understanding their mechanisms of action.

Enzyme Inhibition Mechanisms

Derivatives of acetamide have been investigated for their enzyme-inhibiting capabilities. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, is suggested to act on penicillin-binding protein (PBP). nih.govmdpi.com This enzyme is vital for the integrity of the bacterial cell wall, as it cross-links peptidoglycan chains. mdpi.com Inhibition of PBP can lead to destabilization of the cell wall and subsequent cell lysis. mdpi.com Molecular docking studies suggest that the presence of a chloro atom in the acetamide derivative enhances its ability to stabilize within the active site of the target enzyme. nih.govmdpi.com

Receptor Binding Studies

While direct receptor binding studies on Acetamide, N-(3-amino-4-nitrophenyl)- are not extensively detailed in the provided context, research on related acetanilide (B955) compounds provides some insights. For example, N-(4-hydroxyphenyl)acetamide's mechanism of action is thought to involve the indirect activation of CB1 receptors. nih.gov This suggests that acetamide derivatives could potentially interact with various receptor systems, a promising area for future investigation.

Interactions with General Cellular Components

The interaction of acetamide derivatives with the bacterial cell wall is a key aspect of their biological activity. As mentioned, the inhibition of enzymes like PBP disrupts the synthesis of the peptidoglycan layer, a critical component of the bacterial cell envelope. mdpi.com This disruption can lead to the release of cytoplasmic contents, including ions and nucleic acids like DNA and RNA, ultimately causing cell death. mdpi.com

Antimicrobial Activity Investigations (In Vitro)

A significant body of in vitro research has focused on the antimicrobial potential of acetamide derivatives against various pathogens.

Antibacterial Efficacy Against Specific Strains

The antibacterial activity of acetamide compounds has been demonstrated against several bacterial species. A derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown notable potential against Klebsiella pneumoniae, a significant Gram-negative bacterium known for its high rates of drug resistance. nih.govscielo.brbohrium.com Studies have also explored the synergistic effects of this compound when combined with conventional antibiotics like meropenem (B701) and imipenem (B608078) against K. pneumoniae. bohrium.comresearchgate.net

Other research has highlighted the broad-spectrum antimicrobial activity of different acetamide derivatives. For instance, certain aurone (B1235358) derivatives with acetamido substitutions have shown activity against both Gram-positive strains (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (including Escherichia coli and Acinetobacter baumannii). mdpi.com Another study on p-acetamide demonstrated its antimicrobial effects against Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. acs.org

Antibacterial Activity of Acetamide Derivatives

| Compound/Derivative | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial activity, Synergistic effect with meropenem and imipenem | scielo.brbohrium.comresearchgate.net |

| 5-acetamido substituted aurone derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Acinetobacter baumannii | Antimicrobial activity | mdpi.com |

| p-acetamide | Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis | Antimicrobial effect | acs.org |

Proposed Mechanistic Pathways of Antimicrobial Action

The primary proposed mechanism for the antimicrobial action of certain acetamide derivatives is the inhibition of cell wall synthesis. nih.govmdpi.com By targeting enzymes like penicillin-binding proteins, these compounds disrupt the formation of the protective peptidoglycan layer in bacteria. mdpi.com This leads to a loss of cell integrity and lysis. mdpi.com The addition of atoms like chlorine to the acetamide structure appears to be crucial for this activity, as it can enhance the molecule's interaction with its target enzyme. nih.gov Another suggested mechanism, based on in silico analysis of p-acetamide, is its effect on DNA ligase. acs.org

Anticancer Activity Research (In Vitro)

The anticancer potential of acetamide derivatives has been a subject of scientific investigation, with studies exploring their effects on various cancer cell lines and the underlying mechanisms of action.

Cytotoxicity in Established Cancer Cell Lines

While specific cytotoxic data for Acetamide, N-(3-amino-4-nitrophenyl)- against established cancer cell lines is not extensively detailed in publicly available literature, research on analogous compounds provides insight into the potential of this chemical family. For instance, a patent for nitroaniline derivatives describes their utility as hypoxia-selective cytotoxins, suggesting that the nitroaniline component of the subject compound could confer selective toxicity to cancer cells in low-oxygen environments. google.com

Studies on other related heterocyclic compounds containing the acetamide moiety have demonstrated notable anticancer activity. For example, certain pyrimidine (B1678525) derivatives of antipyrine (B355649) have shown significant potency against the MCF7 human breast cancer cell line. nih.govresearchgate.net Specifically, iodophenyl and bromophenyl derivatives exhibited IC50 values of 30.68 μM and 43.41 μM, respectively, which were more potent than the reference drug Doxorubicin in that study. nih.gov Similarly, new 9-acridinyl amino acid derivatives have been tested against K562 and A549 cancer cell lines, with some compounds showing IC50 values comparable to or lower than the chemotherapeutic agent amsacrine. rsc.org

These findings for structurally related compounds underscore the potential for N-(3-amino-4-nitrophenyl)acetamide to exhibit cytotoxic effects against cancer cells, although direct experimental evidence is required for confirmation.

Proposed Mechanisms of Action (e.g., PARP protein targeting)

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair and have become a significant target in cancer therapy. nih.govnih.gov Inhibition of PARP can lead to the accumulation of DNA damage and cell death, especially in cancer cells with existing DNA repair deficiencies. nih.gov While the direct interaction of Acetamide, N-(3-amino-4-nitrophenyl)- with PARP proteins has not been specifically documented, the chemical structure suggests a potential for such activity. PARP inhibitors often mimic the nicotinamide (B372718) portion of the NAD+ substrate to bind to the enzyme's catalytic domain. nih.gov

Research on quinoxaline-based derivatives, designed as bio-isosteres of known PARP inhibitors like Olaparib, has shown that modifications can lead to potent PARP-1 inhibitory activity. nih.gov The effectiveness of these inhibitors is often linked to their ability to form hydrogen bonds and π-π stacking interactions within the nicotinamide-binding site of the enzyme. nih.gov Given that N-(3-amino-4-nitrophenyl)acetamide possesses aromatic rings and hydrogen bond donors/acceptors, it is plausible that it could interact with the PARP active site. However, without direct experimental validation, its role as a PARP inhibitor remains speculative.

Anti-inflammatory Potential (In Vitro)

The in vitro anti-inflammatory potential of various acetamide derivatives has been explored through assays that measure the inhibition of inflammatory mediators. nih.gov A common method involves using macrophage cell lines, such as J774.A1 or RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govnih.gov The anti-inflammatory activity is then assessed by measuring the reduction in nitric oxide (NO) production, a key inflammatory molecule. nih.gov

For example, a study on a different set of novel acetamide derivatives demonstrated that some compounds could inhibit NO production in LPS-stimulated macrophages. nih.govnih.gov This suggests that compounds from this class can interfere with inflammatory pathways. Another in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation, as inflammation can often involve protein denaturation.

Although specific data on Acetamide, N-(3-amino-4-nitrophenyl)- is not available, the established methodologies provide a clear framework for how its anti-inflammatory properties could be evaluated.

Other Investigated Biological Activities (In Vitro)

Beyond anticancer and anti-inflammatory research, other biological activities of acetamide derivatives have been investigated in vitro, including their antioxidant and phytotoxic properties.

Antioxidant Activity

The antioxidant capacity of chemical compounds is often evaluated using in vitro assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.govnih.gov These tests measure the ability of a compound to neutralize stable free radicals, indicating its potential to combat oxidative stress.

Research on various acetamide derivatives has shown that they can possess significant antioxidant activity. nih.govnih.gov One study reported the synthesis and in vitro antioxidant activities of new acetamide derivatives, which were evaluated by their ability to scavenge the ABTS radical. nih.gov The findings from such studies suggest that the structural features of acetamides can contribute to their antioxidant potential. While direct antioxidant data for Acetamide, N-(3-amino-4-nitrophenyl)- is lacking, the presence of the amino and nitro groups on the phenyl ring could influence its redox properties and potential for radical scavenging.

Phytotoxic Properties

Phytotoxicity, the ability of a compound to be toxic to plants, is another area of biological investigation. Benzoxazinones, a class of compounds found in certain plants, are known for their phytotoxic and bioactive properties against various organisms. mdpi.com The degradation of these molecules can lead to the formation of other compounds, including nitrated acetamides.

A study on N-(2-hydroxy-5-nitrophenyl) acetamide, a related nitrated acetamide, investigated its effects on the plant Arabidopsis thaliana. mdpi.com It was observed that at concentrations of 2 mM and higher, the compound led to the wilting of young leaves, demonstrating its phytotoxic potential. This compound also elicited changes in the expression of several genes in the plant, including the upregulation of a pathogen-inducible terpene synthase. mdpi.com These findings for a structurally similar molecule suggest that Acetamide, N-(3-amino-4-nitrophenyl)- might also possess phytotoxic properties, a hypothesis that awaits direct experimental testing.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of a compound is intrinsically linked to its chemical structure. SAR studies systematically alter a lead compound's structure to map the impact of these changes on its biological efficacy. For molecules related to "Acetamide, N-(3-amino-4-nitrophenyl)-", these studies are crucial in identifying the key chemical features responsible for their biological actions.

The arrangement and chemical nature of substituents on the phenyl ring and the acetamide group are critical determinants of biological activity. In related series of compounds, such as substituted aminotetralins, the position of substituents has been shown to significantly affect inhibitory potency against targets like norepinephrine (B1679862) uptake. For instance, a hydroxyl group at the R6 position was found to increase inhibitory potency, while a methoxy (B1213986) group at the R7 position decreased it. nih.gov This highlights the sensitivity of biological targets to the electronic and steric properties of substituents at different positions.

In the context of acetamide derivatives designed as butyrylcholinesterase (BChE) inhibitors, the nature of the substituents plays a pivotal role. For example, replacing a methyl group with a carbonyl group proved to be a feasible strategy to enhance inhibitory activity. nih.gov Conversely, the introduction of an ester group at a specific position had a negative impact on the inhibitory activity. nih.gov These findings underscore the importance of both the electronic character (electron-donating vs. electron-withdrawing) and the size of the substituents in dictating the interaction with the biological target.

The following table illustrates hypothetical SAR data for N-(3-amino-4-nitrophenyl)acetamide analogs, based on general principles observed in related compound series, to demonstrate how substituent changes could influence biological activity.

| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Acetamide) | Biological Activity (e.g., IC50 in µM) |

| Parent | -NH2 | -NO2 | -COCH3 | Reference Value |

| Analog 1 | -OH | -NO2 | -COCH3 | Data not available |

| Analog 2 | -NH2 | -NH2 | -COCH3 | Data not available |

| Analog 3 | -NH2 | -NO2 | -COCF3 | Data not available |

| Analog 4 | -NO2 | -NH2 | -COCH3 | Data not available |

This table is for illustrative purposes only, as specific experimental data for these analogs of "Acetamide, N-(3-amino-4-nitrophenyl)-" were not available in the searched literature.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. nih.gov This approach can be used to enhance potency, selectivity, and pharmacokinetic profiles.

For amide-containing compounds, several bioisosteric replacements are commonly explored. These include, but are not limited to, the replacement of the amide bond with other functional groups that can mimic its hydrogen bonding capabilities and geometry. Such modifications can significantly alter the compound's metabolic stability and interaction with its target. nih.gov

For instance, the replacement of a carboxylic acid with a sulfonamide is a well-established bioisosteric modification. While sulfonamides have different acidity compared to carboxylic acids, they can offer advantages such as improved metabolic stability and membrane permeability. Acyl sulfonamides have also been developed to more closely mimic the acidity of carboxylic acids. nih.gov In the context of "Acetamide, N-(3-amino-4-nitrophenyl)-", the acetamide group itself could be a target for bioisosteric replacement.

The following table presents potential bioisosteric modifications for the acetamide group of "Acetamide, N-(3-amino-4-nitrophenyl)-" and their theoretical impact on biological activity, based on established principles of bioisosterism.

| Compound ID | Modification of Acetamide Group | Potential Impact on Activity |

| Parent | -NHCOCH3 | Reference Activity |

| Bioisostere 1 | -NHSO2CH3 (Sulfonamide) | Data not available |

| Bioisostere 2 | -CONHCH3 (Retro-amide) | Data not available |

| Bioisostere 3 | Tetrazole ring | Data not available |

| Bioisostere 4 | Trifluoroethylamine | Data not available |

This table is for illustrative purposes only, as specific experimental data for these bioisosteres of "Acetamide, N-(3-amino-4-nitrophenyl)-" were not available in the searched literature.

N 3 Amino 4 Nitrophenyl Acetamide As a Key Synthetic Intermediate

Precursor for Advanced Aromatic Amine Derivatives

The molecular architecture of N-(3-amino-4-nitrophenyl)acetamide, with its distinct amino and nitro substituents, positions it as a foundational material for creating more complex aromatic amines. The presence of the nitro group, a strong electron-withdrawing group, and the amino group allows for a variety of chemical modifications.

A primary transformation for this compound is the selective reduction of the nitro group. This reaction converts N-(3-amino-4-nitrophenyl)acetamide into N-(3,4-diaminophenyl)acetamide. This resulting ortho-phenylenediamine derivative is a highly significant intermediate in its own right, serving as a direct precursor to a multitude of substituted benzimidazoles and other fused heterocyclic systems. Traditional synthetic methods for aromatic amines are often complex, multi-step procedures with limitations such as low atom economy and harsh reaction conditions researchgate.net. The use of intermediates like N-(3-amino-4-nitrophenyl)acetamide can offer more direct routes to specifically substituted diamine compounds, which are essential in various fields of chemical synthesis.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and N-(3-amino-4-nitrophenyl)acetamide is an important precursor for their synthesis . Its most significant role is in the preparation of benzimidazoles. The synthesis of the benzimidazole (B57391) core typically involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid.

By reducing the nitro group of N-(3-amino-4-nitrophenyl)acetamide to form N-(3,4-diaminophenyl)acetamide, a key ortho-phenylenediamine building block is created. This diamine can then be cyclized to form a benzimidazole ring with an acetamide (B32628) group at position 5 (or 6). The benzimidazole moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds nih.govnih.gov. Beyond benzimidazoles, aminoacetanilide derivatives are generally recognized as important intermediates in the synthesis of other heterocyclic systems, such as pyrroles, imidazoles, and thiazoles wikipedia.org.

Table 1: Heterocyclic Systems Derived from N-(3-amino-4-nitrophenyl)acetamide

| Precursor Compound | Key Transformation | Resulting Heterocyclic Core | Applications |

|---|---|---|---|

| N-(3-amino-4-nitrophenyl)acetamide | Reduction of nitro group to form N-(3,4-diaminophenyl)acetamide, followed by cyclization | Benzimidazole | Pharmaceuticals, Agrochemicals, Materials Science nih.govnih.gov |

Intermediacy in Pharmaceutical and Agrochemical Synthesis

The utility of N-(3-amino-4-nitrophenyl)acetamide extends significantly into the pharmaceutical and agrochemical industries, primarily through its role as a precursor to bioactive heterocyclic compounds. The benzimidazole scaffold, readily synthesized from this intermediate, is integral to a wide range of drugs, particularly antiprotozoal and antiparasitic agents nih.govnih.gov. For instance, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, synthesized from a related benzimidazole precursor, have shown potent activity against parasites like Giardia intestinalis and Trichomonas vaginalis nih.gov.

Furthermore, structurally similar nitroaniline derivatives serve as key intermediates in the synthesis of modern therapeutics. As an example, 2-((4-fluoro-3-nitrophenyl)amino)acetamide acts as a precursor for certain tyrosine kinase inhibitors (TKIs), which are a class of targeted cancer therapies vulcanchem.com. The synthesis involves the reduction of the nitro group to an amine, allowing for further functionalization vulcanchem.com. The broader class of nitroalkane derivatives is recognized for its versatility in pharmaceutical and agricultural synthesis, enabling the efficient creation of complex molecules advancionsciences.com.

Table 2: Examples of Bioactive Scaffolds from Related Intermediates

| Intermediate | Derived Scaffold/Drug Class | Therapeutic Area |

|---|---|---|

| 5(6)-nitro-1H-benzimidazol-2-amine | Benzimidazole Acetamides | Antiprotozoal nih.gov |

| 2-((4-fluoro-3-nitrophenyl)amino)acetamide | Tyrosine Kinase Inhibitors (TKIs) | Oncology vulcanchem.com |

Pathway to Dye and Pigment Precursors

N-(3-amino-4-nitrophenyl)acetamide is a valuable intermediate in the synthesis of dyes and pigments, particularly azo and disperse dyes. The general class of aminoacetanilides has established applications in the dye and pigment industry wikipedia.orgscispace.com.

The synthesis of azo dyes, which constitute a large and commercially important group of colorants, typically involves a diazotization reaction followed by an azo coupling jbiochemtech.comwikipedia.org. The primary aromatic amino group at the 3-position of N-(3-amino-4-nitrophenyl)acetamide can be converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes with different colors and properties jbiochemtech.com.

This compound is also a precursor for disperse dyes, which are used to color synthetic fibers like polyester iosrjournals.org. The related compound, 3-amino-4-methoxyacetanilide, is a well-known intermediate for disperse dyes such as Disperse Blue 79 and Disperse Blue 301 google.com. The structural features of N-(3-amino-4-nitrophenyl)acetamide make it suitable for producing disperse dyes that can exhibit good fastness properties on synthetic fabrics iosrjournals.org. Many commercial azo disperse dyes incorporate a nitrophenyl azo moiety, highlighting the importance of nitro-substituted aniline (B41778) derivatives in this field canada.ca.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| N-(3-amino-4-nitrophenyl)acetamide |

| N-(3,4-diaminophenyl)acetamide |

| N-(3-amino-4-methoxyphenyl)acetamide |

| 2-((4-fluoro-3-nitrophenyl)amino)acetamide |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides |

| Disperse Blue 79 |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations

Chromatography is a cornerstone for separating Acetamide (B32628), N-(3-amino-4-nitrophenyl)- from complex mixtures, enabling its precise identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like Acetamide, N-(3-amino-4-nitrophenyl)-. researchgate.net Reverse-phase (RP) HPLC is particularly well-suited for this polar compound.

Detailed research on the direct HPLC analysis of Acetamide, N-(3-amino-4-nitrophenyl)- is specific; however, established methods for closely related isomers and similar aromatic amines provide a strong basis for method development. For instance, the analysis of N-(4-Amino-3-nitrophenyl)acetamide and other nitrophenyl derivatives is effectively performed using reverse-phase columns. sielc.com A common approach involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, to minimize peak tailing. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous component, often with an acid modifier such as phosphoric acid or formic acid to ensure good peak shape and retention time reproducibility. sielc.comsielc.com Formic acid is preferred for applications requiring mass spectrometry compatibility. sielc.com

Table 1: Illustrative HPLC Method Parameters for Nitrophenyl Acetamide Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (C18-based, low silanol activity) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid | sielc.comsielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.comsielc.com |

| Application | Quantification, impurity profiling, and preparative separation | sielc.comsielc.com |

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. phenomenex.com While Acetamide, N-(3-amino-4-nitrophenyl)- has limited volatility due to its polar functional groups, GC analysis can be achieved, often following a derivatization step to enhance its volatility.

When coupled with tandem mass spectrometry (GC-MS/MS), the technique offers exceptional selectivity and sensitivity, which is critical for detecting trace levels of the compound in complex matrices. shimadzu.com The use of GC-MS/MS significantly reduces matrix interference, a common challenge in environmental and biological samples. shimadzu.com The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and can achieve very low limits of detection. shimadzu.com This approach has been successfully used for the analysis of various nitrated aromatic compounds. shimadzu.comnih.govmdpi.com While direct GC-MS analysis of underivatized Acetamide, N-(3-amino-4-nitrophenyl)- may be challenging, GC-MS/MS provides a robust platform for its analysis after appropriate sample preparation. hpst.cz

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. libretexts.org For Acetamide, N-(3-amino-4-nitrophenyl)-, which contains an active primary amine group, derivatization is key to successful GC analysis by increasing volatility and thermal stability. nih.gov

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom, such as those on amine and hydroxyl groups. youtube.com This process converts the polar amine group of Acetamide, N-(3-amino-4-nitrophenyl)- into a less polar, more volatile amide derivative. libretexts.org Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Common acylation reagents include acetic anhydride (B1165640) and fluorinated anhydrides like pentafluoropropionic anhydride (PFPA). libretexts.orgnih.gov The resulting fluorinated derivatives are particularly advantageous as they exhibit enhanced detectability with an electron capture detector (ECD) and provide characteristic fragmentation patterns in mass spectrometry. libretexts.org This strategy has been successfully applied to the analysis of other compounds in highly reactive matrices. nih.gov

Table 2: Common Acylation Reagents for Derivatization of Amines

| Reagent | Abbreviation | Target Functional Groups | Reference |

|---|---|---|---|

| Acetic Anhydride | AA | Alcohols, Amines, Thiols | libretexts.org |

| Trifluoroacetic Anhydride | TFAA | Alcohols, Amines, Phenols | libretexts.org |

| Pentafluoropropionic Anhydride | PFPA | Alcohols, Amines, Phenols | libretexts.orgnih.gov |

| N-methylbistrifluoroacetamide | MBTFA | Primary and Secondary Amines, Hydroxyls | libretexts.org |

Silylation is one of the most common derivatization techniques in gas chromatography. phenomenex.comnih.gov It involves replacing an active hydrogen in functional groups like amines, hydroxyls, and amides with a trimethylsilyl (B98337) (TMS) group. phenomenex.comyoutube.com The resulting silyl (B83357) derivative of Acetamide, N-(3-amino-4-nitrophenyl)- would be significantly less polar, more volatile, and more thermally stable, making it amenable to GC analysis. nih.gov